Compound Description: This compound served as a lead compound in a study aimed at discovering novel treatments for psoriasis. It exhibited moderate inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), making it a promising starting point for structural optimization. []
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. The presence of various substituents on the pyrazolo[3,4-d]pyrimidine core highlights the potential for modifications to tune biological activity. []
Compound Description: This compound emerged as a potent FLT3 inhibitor through structural optimization of Compound 1. It demonstrated significant antipsoriatic effects in a preclinical mouse model of psoriasis, suggesting potential as a drug candidate for this condition. []
Relevance: Similar to Compound 1, this molecule features the pyrazolo[3,4-d]pyrimidine core, emphasizing the importance of this structural motif for FLT3 inhibition. The presence of the tert-butyl group, also found in 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, suggests this moiety might contribute to activity or pharmacokinetic properties. []
Compound Description: This compound showed the highest potency among a series of pyrazolo[3,4-d]pyrimidine analogs designed to target the A1 adenosine receptor. It exhibited an IC50 of 6.4 x 10^-6 M for the A1 receptor and also displayed moderate affinity for the A2 adenosine receptor. []
Relevance: This compound, along with other derivatives mentioned in the research, belongs to the pyrazolo[3,4-d]pyrimidine class, highlighting the versatility of this scaffold for targeting various biological targets. The specific substituents on the pyrazolo[3,4-d]pyrimidine core significantly influence its binding affinity and selectivity for adenosine receptor subtypes. The study of such analogs provides insights into structure-activity relationships for this chemical class, which could be relevant to understanding the properties of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []
Compound Description: This compound was synthesized and its crystal structure was analyzed to study intramolecular stacking interactions. The research revealed the absence of intramolecular stacking due to the presence of a propylene linker between the two pyrazolo[3,4-d]pyrimidine rings. []
Relevance: This compound illustrates the use of linkers to connect two pyrazolo[3,4-d]pyrimidine units. While 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a single unit, understanding how linking impacts molecular properties is crucial for future analog design. []
Compound Description: Similar to the previous compound, this molecule consists of two pyrazolo[3,4-d]pyrimidine rings connected by a butyl linker. The crystal structure analysis showed that only intermolecular stacking occurred due to the flexible linker. []
Relevance: This compound further emphasizes the impact of linker length and flexibility on the overall conformation and stacking behavior of molecules containing pyrazolo[3,4-d]pyrimidine units. This information can be valuable in designing and optimizing analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)
Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for the treatment of severe asthma. []
Relevance: While not directly containing the pyrazolo[3,4-d]pyrimidine core, BI 894416 features a closely related pyrazolo[3,4-d]pyridine moiety. This structural similarity, along with the shared tert-butyl substituent, suggests potential similarities in their physicochemical and pharmacological properties. Understanding the structure-activity relationships of such closely related scaffolds can be helpful in guiding the development of analogs for both compounds, including 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []
(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)
Compound Description: BI 1342561 represents another potent and selective SYK inhibitor, structurally similar to BI 894416, also intended for severe asthma treatment. []
Relevance: This compound, like BI 894416, highlights the importance of exploring related heterocyclic scaffolds in drug discovery. Although it does not contain the pyrazolo[3,4-d]pyrimidine core, the presence of the tert-butyl group and a similar overall structure suggest that insights gained from its development could be applicable to analogs of 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []
Compound Description: This compound, identified through in vitro screening and in vivo evaluation, demonstrated significant inhibitory effects on the proliferation of breast cancer cells. []
Relevance: This compound exhibits a high degree of structural similarity to 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. Both share the core 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one structure, differing primarily in the substituent at the 6-position. This close structural resemblance suggests that both compounds might share similar physicochemical properties and could potentially exhibit overlapping biological activities. Furthermore, the identification of this compound as a potential anti-cancer agent underscores the therapeutic potential of molecules containing the 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-one scaffold, making it a valuable reference point for further research on 1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.